molecular formula C18H19NO3 B8308245 2-Benzoyloxy-4-diethylaminobenzaldehyde

2-Benzoyloxy-4-diethylaminobenzaldehyde

Cat. No.: B8308245
M. Wt: 297.3 g/mol
InChI Key: QIDOIHXAGQECAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyloxy-4-diethylaminobenzaldehyde is an aromatic aldehyde derivative featuring a benzoyloxy group (–OCOC₆H₅) at the 2-position and a diethylamino group (–N(CH₂CH₃)₂) at the 4-position of the benzaldehyde core. The compound combines electron-withdrawing (benzoyloxy) and electron-donating (diethylamino) substituents, creating unique electronic and steric effects. Such bifunctional aldehydes are often intermediates in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and photoactive materials .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

[5-(diethylamino)-2-formylphenyl] benzoate

InChI

InChI=1S/C18H19NO3/c1-3-19(4-2)16-11-10-15(13-20)17(12-16)22-18(21)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3

InChI Key

QIDOIHXAGQECAQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-Benzoyloxy-4-diethylaminobenzaldehyde with key analogs from the evidence, focusing on substituent positions, functional groups, and inferred properties:

Compound Name Substituents (Position) Molecular Formula Key Properties (Inferred)
This compound –OCOC₆H₅ (2), –N(CH₂CH₃)₂ (4) C₁₈H₁₉NO₃ High polarity; aldehyde reactivity modulated by electron-donating (–N) and withdrawing (–OCO) groups
4-Benzyloxybenzaldehyde (, ID14) –OCH₂C₆H₅ (4) C₁₄H₁₂O₂ Ether-linked benzyl group increases lipophilicity; aldehyde less electrophilic due to electron-donating –OCH₂
4-(Bromomethyl)benzaldehyde () –CH₂Br (4) C₈H₇BrO Bromomethyl group enhances electrophilicity; prone to nucleophilic substitution
4-Benzyloxybenzoic acid methyl ester (, ID15) –OCH₂C₆H₅ (4), –COOCH₃ (1) C₁₅H₁₄O₃ Ester group reduces reactivity compared to aldehyde; higher stability toward oxidation

Key Observations :

  • Conversely, the benzoyloxy group withdraws electrons, creating a polarized aldehyde carbonyl . This duality may lead to unique reactivity patterns, such as selective participation in condensation or Schiff base formation.
  • Steric Hindrance : The bulky benzoyloxy group at the 2-position may sterically hinder reactions at the aldehyde, unlike 4-substituted analogs (e.g., 4-Benzyloxybenzaldehyde) .
Solubility and Physical Properties
  • This compound: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its polar substituents. The diethylamino group may enhance solubility in acidic aqueous media via protonation .
  • 4-(Bromomethyl)benzaldehyde : Moderately soluble in chlorinated solvents (e.g., CH₂Cl₂) but less so in water due to the hydrophobic bromomethyl group .
  • 4-Benzyloxybenzaldehyde : Higher solubility in ethers (e.g., THF) and aromatic hydrocarbons compared to the benzoyloxy analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.